molecular formula C18H23N3O2S B2550177 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 1448136-44-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No. B2550177
M. Wt: 345.46
InChI Key: BBGLKFZDRVAUOV-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a compound that likely belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The structure of the compound suggests that it contains a pyrazole ring, a common feature in many pharmacologically active molecules, linked to a benzenesulfonamide moiety. This class of compounds has been extensively studied for their potential as antimicrobial, anti-inflammatory, and antitumor agents, as well as inhibitors of enzymes like carbonic anhydrases.

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of the pyrazole ring followed by the introduction of the sulfonamide group. For instance, the preparation of substituted N-(pyrazin-2-yl)benzenesulfonamides involves the connection of pyrazine to benzene cores and has been shown to affect antimicrobial activity . Cyclometalation reactions have been used to create complexes with pyrazolylmethylbenzene subunits . Additionally, the synthesis of 1,5-diarylpyrazoles with a benzenesulfonamide moiety as a pharmacophore has been reported, indicating the versatility of the synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents on the pyrazole ring and the benzenesulfonamide moiety can significantly influence the potency and selectivity of these compounds. For example, fluorine substitution on the benzenesulfonamide moiety has been found to yield selectivity for cyclooxygenase-2 inhibition . The X-ray crystal structure of related compounds has been described, providing insights into the arrangement of the atoms and the potential for interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological function. For instance, silver-catalyzed reactions have been used to obtain N-aryl-1H-pyrazolyl substituted benzenesulfonamides, demonstrating the ability to form new C-N bonds . The reactivity of these compounds can be exploited to create derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of electron-donating groups has been shown to affect the anti-inflammatory activity and pharmacokinetic properties of these molecules . The solubility, stability, and ability to interact with biological targets are all affected by the physical and chemical properties of the sulfonamide derivatives.

Scientific Research Applications

Knoevenagel Condensation in Anticancer Agents Development

Knoevenagel condensation, a chemical reaction used to synthesize α, β-unsaturated ketones or carboxylic acids, plays a critical role in generating compounds with significant anticancer activity. This method has been adapted to create a diverse library of compounds, including those with pyrazole structures, showcasing potential in drug discovery for cancer treatment by targeting various cancer-related proteins and DNA (Ramya Tokala, Darshana Bora, N. Shankaraiah, 2022).

Ethylene Perception Inhibitors in Agriculture

The use of ethylene perception inhibitors, such as 1-methylcyclopropene, has revolutionized the post-harvest treatment of fruits and vegetables, significantly impacting agricultural practices. By delaying ripening and senescence, these inhibitors enhance the storage and shelf life of produce, demonstrating the potential for chemical compounds to influence agricultural productivity and food preservation (C. Watkins, 2006).

Antimicrobial and Anticancer Properties of Indazole Derivatives

Indazole derivatives, characterized by a nitrogen-containing heterocyclic moiety, exhibit a wide range of biological activities, including antimicrobial and anticancer effects. Their therapeutic potential is significant, with research focused on developing novel indazole-based agents for various medical applications (Ireen Denya, S. Malan, J. Joubert, 2018).

Exploration of Monoterpenes as Antimicrobial Agents

Monoterpenes, like p-Cymene, found in over 100 plant species, are studied for their antimicrobial properties. Their biological activity makes them candidates for developing new antimicrobial agents to address the rising challenge of antibiotic resistance and the need for novel treatment options (A. Marchese et al., 2017).

Environmental Impact and Toxicology of Organic Compounds

The environmental persistence and potential toxicity of organic sunscreen components, such as Benzophenone-3, have raised concerns about their impact on aquatic ecosystems and human health. Research in this area underscores the importance of evaluating the ecological risks and toxicological profiles of chemical compounds used in consumer products (Sujin Kim, Kyungho Choi, 2014).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23,17-8-2-1-3-9-17)19-13-15-12-18(14-10-11-14)21(20-15)16-6-4-5-7-16/h1-3,8-9,12,14,16,19H,4-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGLKFZDRVAUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

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